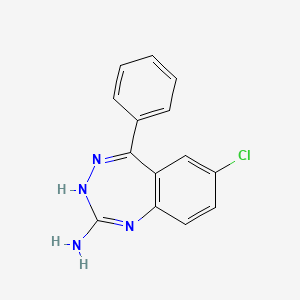
1H-1,3,4-Benzotriazepin-2-amine, 7-chloro-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,3,4-Benzotriazepin-2-amine, 7-chloro-5-phenyl- is a chemical compound belonging to the benzotriazepine class This compound is characterized by a triazepine ring fused with a benzene ring, with a chlorine atom at the 7th position and a phenyl group at the 5th position
Métodos De Preparación
The synthesis of 1H-1,3,4-Benzotriazepin-2-amine, 7-chloro-5-phenyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminobenzonitrile with hydrazine hydrate in the presence of a base can lead to the formation of the triazepine ring. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Análisis De Reacciones Químicas
1H-1,3,4-Benzotriazepin-2-amine, 7-chloro-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups at the 7th position.
Aplicaciones Científicas De Investigación
1H-1,3,4-Benzotriazepin-2-amine, 7-chloro-5-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research into its pharmacological properties suggests potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1H-1,3,4-Benzotriazepin-2-amine, 7-chloro-5-phenyl- involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1H-1,3,4-Benzotriazepin-2-amine, 7-chloro-5-phenyl- can be compared with other benzotriazepine derivatives, such as:
3H-1,4-Benzodiazepin-2-amine, 7-chloro-N-methyl-5-phenyl-: This compound has a similar structure but with a different substitution pattern, leading to distinct chemical and biological properties.
7-Amino-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-one: Another related compound with variations in the ring structure and functional groups.
The uniqueness of 1H-1,3,4-Benzotriazepin-2-amine, 7-chloro-5-phenyl- lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
117054-14-5 |
|---|---|
Fórmula molecular |
C14H11ClN4 |
Peso molecular |
270.72 g/mol |
Nombre IUPAC |
7-chloro-5-phenyl-3H-1,3,4-benzotriazepin-2-amine |
InChI |
InChI=1S/C14H11ClN4/c15-10-6-7-12-11(8-10)13(18-19-14(16)17-12)9-4-2-1-3-5-9/h1-8H,(H3,16,17,19) |
Clave InChI |
ZTJHZWRBADIQSX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NNC(=NC3=C2C=C(C=C3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


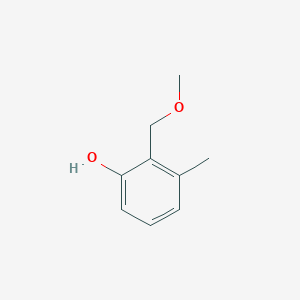
![2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine](/img/structure/B14285823.png)

![Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate](/img/structure/B14285835.png)
![1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14285837.png)

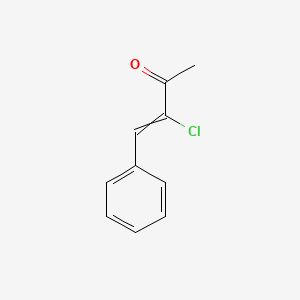
![Ethanone, 2-[(4-bromophenyl)amino]-1,2-diphenyl-](/img/structure/B14285856.png)


![tert-Butyltris[(pent-4-yn-1-yl)oxy]silane](/img/structure/B14285865.png)
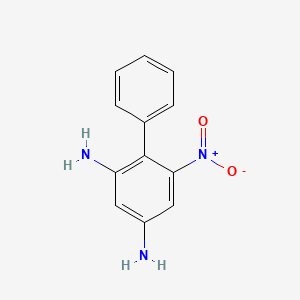
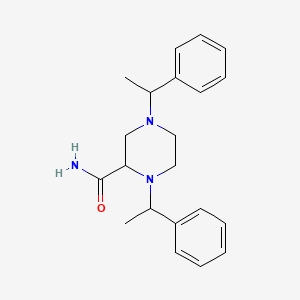
![Ethyl [(13-hydroxytridecyl)oxy]acetate](/img/structure/B14285902.png)
